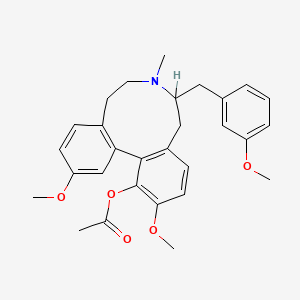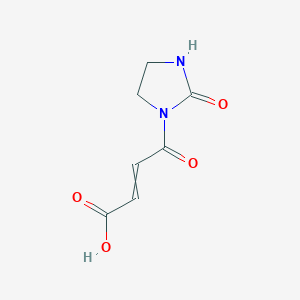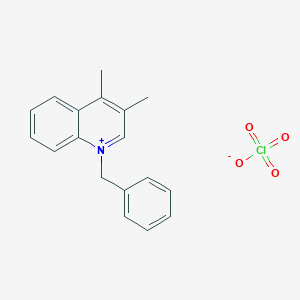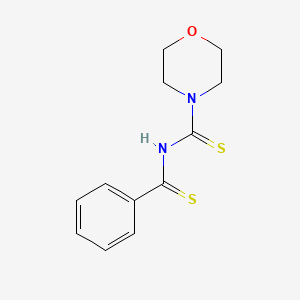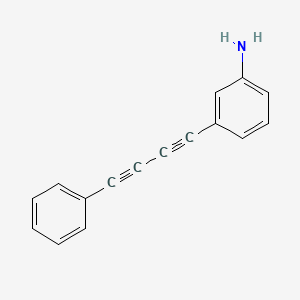
Aziridine, 1,-(1-butenyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine, 1,-(1-butenyl)-, (Z)- is an organic compound with the molecular formula C₆H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- typically involves the reaction of 1-butenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the aziridine ring .
Industrial Production Methods
Industrial production of Aziridine, 1,-(1-butenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
Aziridine, 1,-(1-butenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
科学研究应用
Aziridine, 1,-(1-butenyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Aziridine, 1,-(1-butenyl)-, (Z)- involves its ability to form covalent bonds with nucleophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to cross-linking and modification of biological molecules .
相似化合物的比较
Similar Compounds
Aziridine, 1,-(1-butenyl)-, (E)-: The E-isomer of the compound, differing in the spatial arrangement of the butenyl group.
Aziridine: The parent compound without the butenyl substitution.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Aziridine, 1,-(1-butenyl)-, (Z)- is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications where stereochemistry plays a crucial role .
属性
CAS 编号 |
80839-94-7 |
|---|---|
分子式 |
C6H11N |
分子量 |
97.16 g/mol |
IUPAC 名称 |
1-[(Z)-but-1-enyl]aziridine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-7-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
InChI 键 |
ZOJXHLVIYWZLQK-ARJAWSKDSA-N |
手性 SMILES |
CC/C=C\N1CC1 |
规范 SMILES |
CCC=CN1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


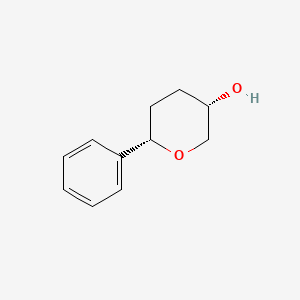
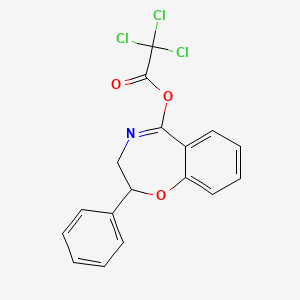
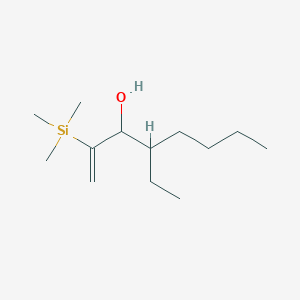



![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

